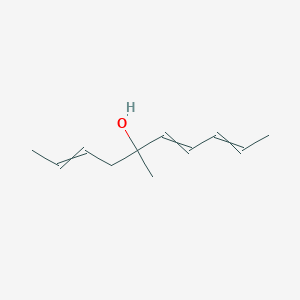
5-Methyldeca-2,6,8-trien-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyldeca-2,6,8-trien-5-OL is an organic compound with the molecular formula C11H18O It is a primary alcohol with a unique structure characterized by three conjugated double bonds and a methyl group attached to the fifth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldeca-2,6,8-trien-5-OL can be achieved through several methods. One common approach involves the aldol condensation reaction, where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, followed by dehydration to yield the desired product. This reaction typically requires a basic catalyst and can be performed under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using recyclable basic ionic liquids as catalysts. These catalysts offer the advantage of being environmentally friendly and can be reused multiple times without significant loss of activity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyldeca-2,6,8-trien-5-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyldeca-2,6,8-trienal (aldehyde) or 5-Methyldeca-2,6,8-trienoic acid (carboxylic acid).
Reduction: 5-Methyldecane.
Substitution: 5-Methyldeca-2,6,8-trien-5-yl chloride or 5-Methyldeca-2,6,8-trien-5-yl bromide.
Applications De Recherche Scientifique
5-Methyldeca-2,6,8-trien-5-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role as a pheromone in insect communication
Medicine: Research is ongoing to explore its antimicrobial properties and potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 5-Methyldeca-2,6,8-trien-5-OL involves its interaction with specific molecular targets. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,6Z,8E)-Dodeca-3,6,8-trien-1-ol: Another pheromone component with a similar structure but different chain length and functional group position.
(3Z,6Z)-Dodeca-3,6-dien-1-ol: A related compound with two double bonds instead of three.
Uniqueness
5-Methyldeca-2,6,8-trien-5-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fifth carbon. This structural uniqueness contributes to its distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
88691-62-7 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
5-methyldeca-2,6,8-trien-5-ol |
InChI |
InChI=1S/C11H18O/c1-4-6-8-10-11(3,12)9-7-5-2/h4-8,10,12H,9H2,1-3H3 |
Clé InChI |
XURXJNUKKIVZBS-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(C)(C=CC=CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



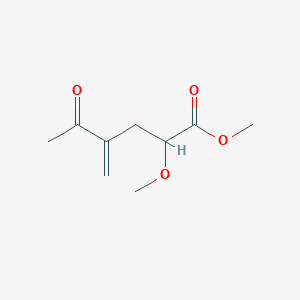


![1,1,1-Trichloro-3-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14399196.png)
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
![3-[4-(2-Nitrobenzamido)piperidin-1-yl]propyl methanesulfonate](/img/structure/B14399201.png)
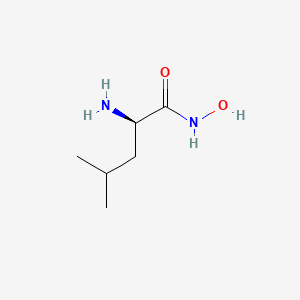
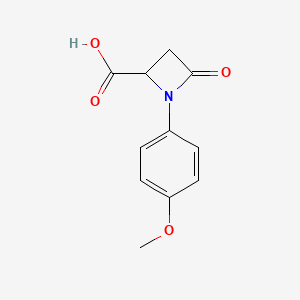
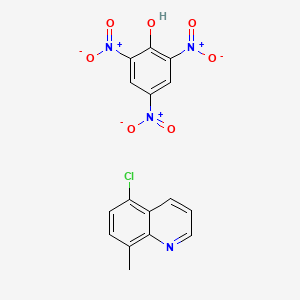
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
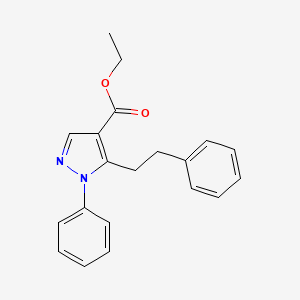
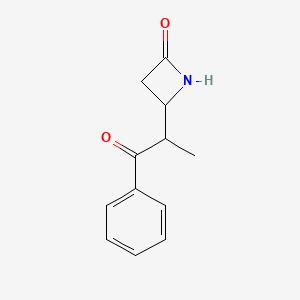
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-N-(dimethoxyphosphoryl)glycine](/img/structure/B14399233.png)
